

D-Psicose: A Comprehensive Analysis of its Antihyperglycemic Effects

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A Comparative Guide for Researchers and Drug Development Professionals

The rare sugar D-Psicose (also known as D-Allulose) has emerged as a promising functional food ingredient and potential therapeutic agent for managing hyperglycemia. Extensive research in both animal models and human clinical trials has validated its ability to modulate blood glucose levels. This guide provides an objective comparison of D-Psicose's antihyperglycemic performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Comparison of Antihyperglycemic Effects

The following tables summarize the key quantitative data from various studies investigating the antihyperglycemic effects of D-Psicose.

Table 1: Effect of D-Psicose on Postprandial Glucose in Animal Models

Animal Model	Treatment	Dosage	Comparator	Key Findings	Reference
Wistar rats	D-Psicose with carbohydrate loading	0.2 g/kg	D-Fructose	Significantly inhibited the increase in plasma glucose after sucrose and maltose ingestion.[1]	[1]
C57BL/6J db/db mice	D-Psicose supplementat ion	200 mg/kg BW	D-Glucose, D-Fructose	Maintained blood glucose levels between 276-305 mg/dL over 28 days, while comparator groups showed a 2-fold increase. [2] Significantly improved glucose tolerance (AUC).[2]	[2]
Otsuka Long-Evans Tokushima Fatty (OLETF) rats	5% D-Psicose in drinking water	5% of water intake	Water	Prevented the progression of T2DM for up to 60 weeks, maintaining lower blood glucose	[3]

				levels and HbA1c compared to control.[3]
				Significantly reduced the increase in body weight and abdominal fat mass after 13 weeks.[4]
OLETF rats	5% D-Psicose in drinking water	5% of water intake	5% D-Glucose	Improved insulin resistance as shown by reduced blood glucose and insulin levels during an OGTT.[4]

Table 2: Effect of D-Psicose on Postprandial Glucose in Human Studies

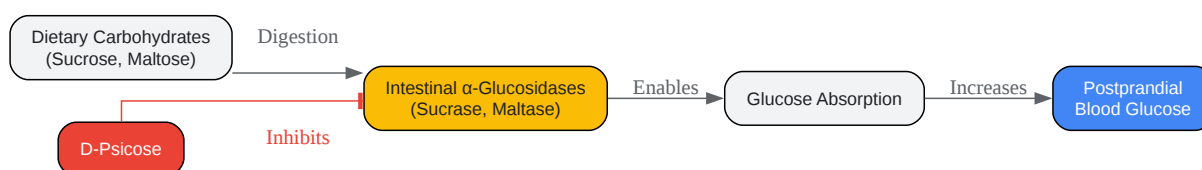
Study Population	Treatment	Dosage	Comparator	Key Findings	Reference
Borderline diabetic and normal subjects	5 g D-Psicose with a standard meal	5 g	Placebo	Significantly lower blood glucose at 30 and 60 minutes post-meal.[5] Significant decrease in the area under the curve (AUC) for blood glucose.[5]	[5]
Healthy adults	D-Allulose with sucrose beverage	2.5 g, 5 g, 7.5 g, 10 g	Placebo	Dose-dependent reduction in plasma glucose at 30 minutes.[6] Significant reduction in glucose excursion with the 10 g dose.[6]	[6][7]
Patients with Type 2 Diabetes	D-Allulose in a diabetic diet	8.5 g before Iftar	Normal diabetic diet	Significantly suppressed postprandial hyperglycemia.[8]	[8]

Mechanisms of Antihyperglycemic Action

D-Psicose exerts its antihyperglycemic effects through multiple mechanisms. Key pathways identified include the inhibition of intestinal carbohydrate-digesting enzymes and modulation of hepatic glucose metabolism.

Inhibition of Intestinal α -Glucosidases

One of the primary mechanisms by which D-Psicose lowers postprandial blood glucose is by inhibiting α -glucosidase enzymes in the small intestine, such as sucrase and maltase.^[1] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing the rate of glucose absorption into the bloodstream.

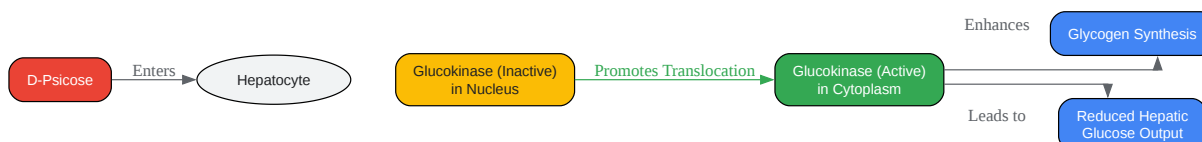


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Caption: D-Psicose inhibits intestinal α -glucosidases, reducing carbohydrate digestion and glucose absorption.

Modulation of Hepatic Glucose Metabolism

D-Psicose has been shown to influence glucose metabolism in the liver. Studies in OLETF rats demonstrated that D-Psicose administration led to the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.^[4] This enhances glucokinase activity, promoting glycogen synthesis and reducing hepatic glucose output.



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Caption: D-Psicose promotes glucokinase translocation in hepatocytes, enhancing glycogen synthesis.

Experimental Protocols

The validation of D-Psicose's antihyperglycemic effects has been conducted through a variety of robust experimental designs, as detailed below.

Animal Studies

- Oral Carbohydrate Tolerance Tests in Wistar Rats:
 - Subjects: Male Wistar rats.
 - Protocol: After a fasting period, rats were orally administered a solution containing a carbohydrate (sucrose, maltose, or soluble starch) at a dose of 2 g/kg body weight, either with or without D-Psicose (0.2 g/kg body weight).
 - Data Collection: Blood samples were collected at various time points post-administration to measure plasma glucose concentrations.
 - Reference:[1]
- Long-term Study in C57BL/6J db/db Mice:
 - Subjects: Male C57BL/6J db/db mice (a model for type 2 diabetes).
 - Protocol: Mice were orally supplemented daily with D-Psicose (200 mg/kg body weight), D-glucose, D-fructose, or water (control) for 28 days.
 - Data Collection: Body weight and blood glucose levels were monitored throughout the study. At the end of the study, glucose tolerance tests were performed, and serum insulin and lipid profiles were analyzed.
 - Reference:[2]

- Long-term Study in Otsuka Long-Evans Tokushima Fatty (OLETF) Rats:
 - Subjects: Male OLETF rats (a model for type 2 diabetes) and Long-Evans Tokushima Otsuka (LETO) rats (non-diabetic control).
 - Protocol: OLETF rats were provided with drinking water containing 5% D-Psicose or plain water for up to 60 weeks. LETO rats received plain water.
 - Data Collection: Periodic measurements of fasting blood glucose, plasma insulin, body weight, and HbA1c were taken. Oral glucose tolerance tests (OGTT) were also performed.
 - Reference:[\[3\]](#)

Human Clinical Trials

- Randomized, Double-Blind, Placebo-Controlled Crossover Study:
 - Subjects: Adult men and women, including individuals with borderline diabetes.
 - Protocol: Participants consumed a standard meal along with tea containing either 5 g of D-Psicose or a placebo. After a washout period, they crossed over to the other treatment.
 - Data Collection: Blood glucose levels were measured at fasting and at 30, 60, 90, and 120 minutes after the meal.
 - Reference:[\[5\]](#)
- Prospective, Randomized, Crossover Study on Dose-Response:
 - Subjects: Healthy adult subjects.
 - Protocol: Participants consumed a sucrose beverage (50 g sucrose) with varying doses of D-Allulose (2.5 g, 5 g, 7.5 g, 10 g) or a placebo in a crossover design.
 - Data Collection: Plasma glucose and insulin levels were measured at baseline and at multiple time points post-ingestion.
 - Reference:[\[6\]](#)[\[7\]](#)

Comparison with Other Antihyperglycemic Agents

D-Psicose presents a unique profile compared to other rare sugars and conventional antihyperglycemic drugs.

- **Other Rare Sugars:** While other rare sugars like D-tagatose also exhibit antihyperglycemic effects, D-psicose has been extensively studied for its potent inhibition of α -glucosidases.[\[1\]](#)[\[9\]](#)
- **Alpha-Glucosidase Inhibitors (e.g., Acarbose):** D-Psicose shares a similar mechanism of action with drugs like acarbose by inhibiting α -glucosidases.[\[1\]](#)[\[10\]](#)[\[11\]](#) However, as a naturally occurring sugar with a pleasant sweet taste, D-Psicose may offer better palatability and consumer acceptance.
- **Metformin:** Metformin, a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. D-Psicose's mechanisms, particularly the inhibition of carbohydrate absorption, are complementary to those of metformin.
- **Sulfonylureas and Meglitinides:** These drug classes stimulate insulin secretion from the pancreas.[\[11\]](#)[\[12\]](#)[\[13\]](#) In contrast, D-Psicose does not appear to directly stimulate insulin release but rather improves insulin sensitivity and preserves pancreatic β -cell function in the long term.[\[2\]](#)[\[4\]](#)

Conclusion

The body of evidence from both preclinical and clinical studies strongly supports the antihyperglycemic effects of D-Psicose. Its multifaceted mechanisms of action, including the inhibition of intestinal α -glucosidases and favorable modulation of hepatic glucose metabolism, make it a compelling candidate for further investigation and development as a functional food ingredient and a potential adjunct therapy for the management of hyperglycemia and type 2 diabetes. Its favorable safety profile, as demonstrated in long-term ingestion studies, further enhances its potential for widespread application.[\[5\]](#)[\[14\]](#)

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